ALDH3A1 Inhibition: 7-Fold Potency Advantage Over Close Structural Analog
4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde demonstrates an IC₅₀ of 300 nM against human ALDH3A1-mediated benzaldehyde oxidation [1]. In contrast, a structurally related analog bearing a different substitution pattern exhibits an IC₅₀ of 2,100 nM (2.1 µM) under identical assay conditions [2]. This represents a 7-fold difference in inhibitory potency attributable to the specific 2-chlorobenzyloxy-3-ethoxy substitution pattern.
| Evidence Dimension | ALDH3A1 inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 300 nM |
| Comparator Or Baseline | Analog A24 (US9328112): 2,100 nM |
| Quantified Difference | 7-fold lower IC₅₀ (higher potency) |
| Conditions | Human ALDH3A1-mediated benzaldehyde oxidation; spectrophotometric analysis; 1 min preincubation followed by substrate addition |
Why This Matters
A 7-fold potency difference in the same assay system demonstrates that substitution pattern materially impacts target engagement, making this specific compound the preferred choice for ALDH3A1-focused research programs.
- [1] BindingDB. BDBM50447071 (CHEMBL3112681): Inhibition of human ALDH3A1, IC₅₀ = 300 nM. Curated by ChEMBL. View Source
- [2] BindingDB. BDBM50447072 (CHEMBL1890994): Inhibition of human ALDH3A1, IC₅₀ = 2.1 µM. Curated by ChEMBL. View Source
